
Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide: is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with two 2-methylpropyl groups at the 2 and 5 positions, and an oxide group at the 1 position. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dibromo-3,6-dimethylpyrazine with isobutylmagnesium bromide, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or remove it entirely.
Substitution: The 2-methylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of pyrazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer activities.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism by which Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
- Pyrazine, 2,5-dimethyl-1-oxide
- Pyrazine, 2,3,5,6-tetramethyl-1-oxide
- Pyrazine, 2,5-diphenyl-1-oxide
Comparison: Compared to these similar compounds, Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide is unique due to the presence of the 2-methylpropyl groups. These groups influence its chemical reactivity and biological activity, making it distinct in terms of its potential applications and effects. For instance, the bulkier 2-methylpropyl groups may enhance its ability to interact with larger biological molecules, potentially increasing its efficacy in certain therapeutic contexts.
Properties
CAS No. |
65257-58-1 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,5-bis(2-methylpropyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C12H20N2O/c1-9(2)5-11-8-14(15)12(7-13-11)6-10(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
ZMJJLUUEDNWJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=[N+]1[O-])CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


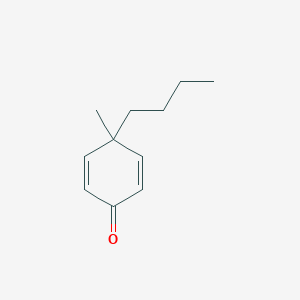
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
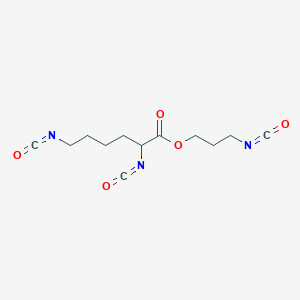
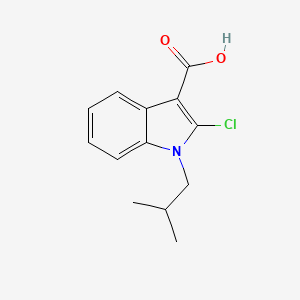


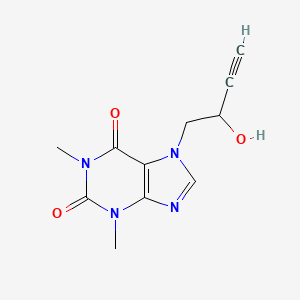

![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)


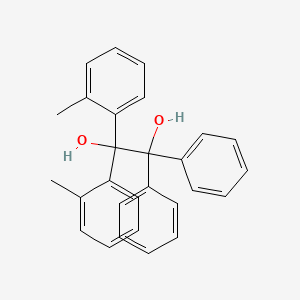

![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)
